2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
The compound 2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core fused with a tetrahydro ring system. Key structural attributes include:
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-20-16(21-26-11)15-14-4-2-3-9-22(14)18(25)23(17(15)24)10-12-5-7-13(19)8-6-12/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBDMRBFWKBYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial and enzyme inhibition activities.
Chemical Structure
The compound features a complex structure comprising a pyrido-pyrimidine core fused with an oxadiazole moiety. The presence of a 4-chlorobenzyl group enhances its lipophilicity and may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing oxadiazole and pyrimidine derivatives. The synthesized compound exhibited significant activity against various bacterial strains. For instance, compounds similar in structure have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values as low as 2.14 µM against urease inhibition .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated through docking studies and enzyme assays. It has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for these activities are notably lower than those of standard reference compounds.
The biological activity of this compound can be attributed to its ability to interact with specific amino acids in target proteins, as indicated by molecular docking studies. The oxadiazole ring is known for its role in enhancing binding affinity due to its electron-withdrawing characteristics, which facilitate stronger interactions with the active sites of enzymes and receptors.
Case Studies
In a recent study involving synthesized derivatives of oxadiazole and pyrimidine compounds, researchers found that modifications in the substituents significantly influenced their biological activities. For example:
- Compound Variants : Various derivatives were synthesized with different substituents on the oxadiazole ring.
- Biological Testing : These variants were tested for antibacterial and enzyme inhibition activities.
- Findings : Some variants showed enhanced activity compared to others, suggesting that structural modifications can optimize therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on core scaffolds, substituents, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Findings:
Core Scaffold Variations: The target compound’s pyrido[1,2-c]pyrimidine-dione core distinguishes it from thieno-pyrimidine (e.g., ) or pyrimido-azepine systems (e.g., ). Rigid fused rings may limit off-target interactions compared to flexible azepine derivatives. Sulfur-containing cores (e.g., thieno-pyrimidine in ) exhibit distinct electronic properties compared to nitrogen-dominant pyrido-pyrimidines.
Substituent Effects :
- Halogenated Aromatics : The 4-chlorobenzyl group in the target compound contrasts with 4-fluorobenzyl () or dichlorophenyl (), affecting lipophilicity and steric bulk.
- Oxadiazole Modifications : Methyl (target) vs. ethyl () substitutions on oxadiazole influence metabolic stability and steric hindrance.
Bioactivity Implications: Antimicrobial activity is reported for dichlorophenyl/methoxyphenyl derivatives (), while fluorinated analogs () are often optimized for CNS penetration. The absence of sulfur in the target compound may reduce cytotoxicity compared to thieno-pyrimidines .
Synthetic Routes :
- Multi-component reactions (e.g., ) are common for complex heterocycles, but the target compound’s synthesis likely involves cyclocondensation or nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
